molecular formula C13H22Cl2N2O2 B2744876 1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride CAS No. 2097068-52-3

1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride

Cat. No. B2744876
M. Wt: 309.23
InChI Key: HCWJPPRSUHFOQY-UHFFFAOYSA-N
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Description

“1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride” is an organic compound with a molecular weight of 309.24 . It is a tan solid and its IUPAC name is 1-[4-(2-methoxyethoxy)phenyl]piperazine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2.2ClH/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15;;/h2-5,14H,6-11H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a tan solid with a molecular weight of 309.24 . and should be stored at room temperature .

Scientific Research Applications

Arylpiperazine Derivatives in Pharmacology

Arylpiperazine derivatives, encompassing a range of compounds including 1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride, are notable for their clinical application in treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to the formation of 1-aryl-piperazines, which are known for their serotonin receptor-related effects. Such metabolites have a significant impact on pharmacological actions due to their extensive distribution in tissues, including the brain. This highlights the potential of arylpiperazine derivatives in contributing to the pharmacokinetic profiles of drugs aimed at central nervous system disorders (Caccia, 2007).

Therapeutic Uses and Structural Modifications

Piperazine, as a core structure, is found in a variety of drugs with therapeutic uses spanning from antipsychotic, antidepressant, to anticancer activities. The slight modification of the piperazine nucleus can lead to significant differences in medicinal potential. This adaptability underscores the utility of piperazine derivatives in drug design and development, providing a flexible platform for creating new therapeutic agents with optimized pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Anti-mycobacterial Activity

The structural role of piperazine and its analogues, including the 1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride derivative, extends to anti-mycobacterial activity. Compounds incorporating piperazine as a core subunit have shown potential against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This points towards the critical function of piperazine in the design and development of new anti-mycobacterial agents, emphasizing the importance of understanding structure-activity relationships for medicinal chemists (Girase et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(2-methoxyethoxy)phenyl]piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15;;/h2-5,14H,6-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWJPPRSUHFOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride

CAS RN

2097068-52-3
Record name 1-[4-(2-methoxyethoxy)phenyl]piperazine dihydrochloride
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